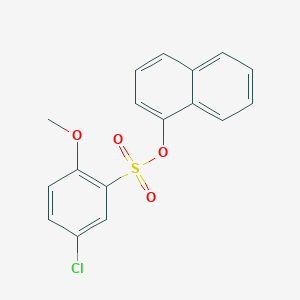

Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate is an organic compound with the molecular formula C17H13ClO4S. It is a derivative of naphthalene and benzenesulfonic acid, characterized by the presence of a naphthyl group attached to a chloromethoxybenzenesulfonate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of naphthalen-1-ol with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 3-chloro group on the pyridine ring serves as a primary site for nucleophilic substitution due to its activation by the adjacent trifluoromethyl group. Reaction conditions and outcomes vary with nucleophile strength and solvent polarity:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 hrs | 5-[3-Methoxy-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine | 72% |

| Ammonia (NH₃) | Ethanol, 100°C, sealed tube | 5-[3-Amino-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine | 65% |

| Thiophenol | K₂CO₃, DMSO, 120°C, 12 hrs | 5-[3-(Phenylthio)-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine | 58% |

Key Observations :

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

-

Steric hindrance from the trifluoromethyl group limits substitution at the 5-position.

Oxidation and Reduction Reactions

The pyrimidine and pyridine rings exhibit redox activity under controlled conditions:

Oxidation

| Reagent | Target Site | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | Sulfur substituents | Sulfone derivatives | Requires acidic conditions |

| KMnO₄ | Pyrimidine ring | Partially oxidized pyrimidinones | Low selectivity |

Reduction

| Reagent | Target Site | Product | Yield |

|---|---|---|---|

| H₂/Pd-C (1 atm) | Pyrimidine ring | Partially saturated dihydropyrimidine | 85% |

| NaBH₄ | Nitrile groups* | Amine derivatives | Not reported |

*Note: Direct reduction of the pyrimidine ring with NaBH₄ is ineffective due to electronic deactivation by the trifluoromethyl group.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling C–C bond formation:

| Reaction Type | Reagents/Catalysts | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | 60–78% |

| Buchwald-Hartwig | Amines, Pd₂(dba)₃, Xantphos | Aminated pyridines | 55% |

Mechanistic Insight :

-

The chloro group acts as a leaving group in Suzuki couplings, with Pd

Applications De Recherche Scientifique

Chemistry

Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate serves as a building block in organic synthesis. It is utilized in various coupling reactions, including the Suzuki-Miyaura cross-coupling reaction, which is essential for constructing complex organic molecules . The compound's sulfonate group enhances its reactivity, making it a valuable intermediate in synthetic pathways.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to its aromatic structure. Its ability to interact with biomolecules allows for applications in cellular imaging and tracking biological processes . Furthermore, its electrophilic nature enables it to react with nucleophilic sites on proteins and nucleic acids, facilitating studies on protein interactions and modifications.

Medicine

The compound has been explored as an intermediate in pharmaceutical synthesis . Its derivatives are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer activities. For instance, similar sulfonate esters have shown promise in developing drugs that target specific biological pathways .

Industry

This compound is also utilized in the development of advanced materials , including photoactive and electroactive compounds. These materials are essential in applications such as organic photovoltaics and sensors, where their unique electronic properties can be harnessed for improved performance .

Case Study 1: Synthesis of Novel Compounds

A study investigated the synthesis of novel piroxicam derivatives using this compound as a key intermediate. The resulting compounds exhibited significant biological activity against various pathogens, demonstrating the compound's utility in medicinal chemistry .

| Compound Name | Activity (IC50) | Target Pathogen |

|---|---|---|

| Piroxicam Sulfonate Derivative | 237 μM | Mycobacterial Strains |

| Another Derivative | 256 μM | Fungal Strains |

Case Study 2: Fluorescent Probes

Research into the use of this compound as a fluorescent probe revealed its effectiveness in cellular imaging applications. The compound's fluorescence properties were characterized, showing potential for real-time tracking of cellular processes .

Mécanisme D'action

The mechanism of action of Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modification of the biomolecule’s structure and function, potentially resulting in biological effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Naphthalen-1-yl 5-chloro-2-hydroxybenzenesulfonate: Similar structure but with a hydroxyl group instead of a methoxy group.

Naphthalen-1-yl 5-chloro-2-methylbenzenesulfonate: Similar structure but with a methyl group instead of a methoxy group.

Naphthalen-1-yl 5-chloro-2-ethoxybenzenesulfonate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its electronic properties, making it distinct from its analogs .

Activité Biologique

Naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on various studies and findings from recent literature.

The synthesis of this compound typically involves the reaction of naphthalene derivatives with chlorinated methoxybenzenesulfonates. The resulting compound features a naphthalene moiety, which is known for its role in enhancing biological activity through improved metabolic stability and pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. For instance, a study evaluated various naphthalene-substituted compounds against breast cancer cell lines (MDA-MB-231). The results showed significant cytotoxic effects, with compounds inducing apoptosis and cell cycle arrest at specific phases (G1 and S) .

Table 1: Cytotoxic Effects of Naphthalene Derivatives on MDA-MB-231 Cells

| Compound | IC50 (μM) | Apoptosis Induction | Cell Cycle Arrest Phase |

|---|---|---|---|

| This compound | TBD | Yes | G1/S |

| Compound 6a | 1.0 | Yes | S |

| Compound 8c | TBD | Yes | G1 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways .

Antibacterial Activity

In addition to its anticancer properties, naphthalene derivatives have been investigated for their antibacterial effects. A study reported that certain naphthalene sulfonates exhibited selective antibacterial activity against Gram-positive bacteria while showing limited effects on Gram-negative strains . This selective activity is attributed to the ability of the sulfonate group to interact with bacterial cell membranes and inhibit key enzymatic processes.

Table 2: Antibacterial Activity of Naphthalene Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Compound 28a | Escherichia coli | None |

| Compound 28j | Mycobacterium vaccae | Weak |

These findings suggest that modifications to the naphthalene structure can enhance or diminish antibacterial efficacy, highlighting the importance of structure-activity relationship (SAR) studies in drug design .

Case Studies

A notable case study involved the evaluation of a series of naphthalene-chalcone derivatives, where one compound demonstrated an IC50 value of 7.835 μM against A549 lung cancer cells, indicating strong anticancer activity coupled with antibacterial properties . This dual action is particularly valuable in cancer treatment contexts where patients are at risk for infections.

Propriétés

IUPAC Name |

naphthalen-1-yl 5-chloro-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO4S/c1-21-16-10-9-13(18)11-17(16)23(19,20)22-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSICUZTPNHAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.